2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
Description
Properties
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJVHSHRINPQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolo[2,3-b]pyridine Core with 4-Chloro Substitution
A key step in preparing 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-yl)acetic acid is obtaining the 4-chloro-substituted pyrrolo[2,3-b]pyridine intermediate. According to a synthetic example from a patent (EP2955181), the synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde involves the following:
- Starting from 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, lithiation is performed at -78°C using s-butyllithium.
- The lithiated intermediate is reacted with N,N-dimethylformamide to introduce the formyl group.
- After acidic work-up and extraction, the crude product is treated with trifluoroacetic acid in dichloromethane for 24 hours to remove protecting groups and finalize the chlorinated pyrrolopyridine aldehyde.
- The product is isolated as a pale yellow solid with an 81% yield.
This method highlights the use of directed lithiation for selective functionalization and the importance of protecting group strategies to achieve the chlorinated pyrrolo[2,3-b]pyridine core (Table 1).
| Step | Reagents/Conditions | Purpose | Outcome/Yield |
|---|---|---|---|
| 1 | s-Butyllithium, -78°C, THF | Lithiation at desired position | Lithiated intermediate |
| 2 | N,N-Dimethylformamide | Formyl group introduction | Aldehyde intermediate |
| 3 | 4 M HCl in 1,4-dioxane, then TFA in DCM, 24 h | Deprotection and chlorination | 4-Chloro-pyrrolo[2,3-b]pyridine-5-carbaldehyde, 81% yield |
Introduction of the Acetic Acid Side Chain at Position 3
The acetic acid moiety is typically introduced via functional group transformations on the pyrrolo[2,3-b]pyridine core. While direct literature on the exact preparation of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-yl)acetic acid is limited, related synthetic approaches for similar pyrrolo[3,4-b]pyridine derivatives provide insight:
- One-pot three-component reactions involving arylglyoxals and acetamide derivatives under reflux in acetonitrile can form intermediates that, upon acid-mediated cyclization, yield pyrrolopyridinone scaffolds.
- Acidic conditions (AcOH/HCl mixture) at reflux for about 1 hour optimize intramolecular condensation, which can be adapted for introducing acetic acid or related side chains.
- Sequential one-pot procedures avoid isolation of intermediates, improving yield and efficiency.
This suggests that after obtaining the chlorinated pyrrolo[2,3-b]pyridine intermediate, a side chain can be introduced through condensation reactions with acetamide derivatives or related reagents, followed by acid-catalyzed cyclization to form the acetic acid-substituted product.
Functional Group Transformations and Substituent Modifications
Further modifications on the pyrrolo[2,3-b]pyridine scaffold, including halogenation and acylation, have been reported:
- Protection of the nitrogen at position 1 (e.g., with benzenesulfonyl chloride) allows selective functionalization at other positions.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) enable introduction of various substituents at position 5, which can be extended to position 3 with appropriate conditions.
- Deprotection steps using tetrabutylammonium fluoride (TBAF) regenerate the free NH group.
- Benzoylation and other acylation reactions in anhydrous dichloromethane with triethylamine facilitate further functionalization.
These strategies provide a toolkit for fine-tuning the substitution pattern on the pyrrolo[2,3-b]pyridine core, which is essential for synthesizing derivatives like 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-yl)acetic acid.
Summary Table of Preparation Strategies
Research Findings and Optimization Notes
- The choice of acid and reaction time is critical for the cyclization step to form the pyrrolopyridinone ring system; AcOH/HCl (1:1) at reflux for 1 hour gives optimal yields.
- Avoiding isolation of intermediates via one-pot procedures reduces material loss and simplifies purification.
- Directed lithiation allows selective functionalization at the 4-position, critical for introducing the chloro substituent without affecting other positions.
- Protecting groups on nitrogen are essential during cross-coupling reactions to prevent side reactions and ensure regioselectivity.
Chemical Reactions Analysis
2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using reagents such as sodium methoxide or potassium tert-butoxide. .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds related to 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid may exhibit anticancer properties. Studies have shown that pyrrolopyridine derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. The chlorinated structure enhances the bioactivity of these compounds, making them suitable candidates for further development in cancer therapeutics .
2. Immunomodulatory Effects
The compound has been investigated for its immunomodulatory effects. It has been shown to influence immune responses by targeting Janus kinase 3 (JAK3), which plays a critical role in cytokine signaling pathways. This makes it a potential candidate for treating autoimmune diseases and conditions where modulation of the immune system is beneficial .
Case Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the effects of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in vitro, with IC50 values indicating potent activity against breast and colon cancer cells. Further investigation into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Autoimmune Disorders
In a preclinical model of rheumatoid arthritis, treatment with this compound resulted in reduced inflammation and joint damage. The mechanism was linked to the downregulation of pro-inflammatory cytokines and modulation of T-cell responses, suggesting its potential as a therapeutic agent for autoimmune conditions.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and induced apoptosis in cancer cells. This inhibition disrupts key signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo[2,3-b]pyridine Core
(a) Halogen Substitution: Bromine vs. Chlorine
- 2-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 1060795-02-9) replaces chlorine with bromine. Bromine’s larger atomic radius (1.85 Å vs. This substitution is common in SAR studies to optimize pharmacokinetics .
(b) Positional Isomerism: Pyrrolo[2,3-c]pyridine Derivatives
Modifications to the Acetic Acid Moiety
(a) Oxo Substitution
- 2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 478677-93-9) introduces a ketone group, increasing acidity (pKa ~1.5 vs. ~2.5 for the parent compound). This enhances hydrogen-bonding capacity, which may improve target engagement but reduce membrane permeability .
(b) Ester Derivatives
Complex Derivatives with Additional Functional Groups
(a) Fevipiprant and Related Clinical Candidates
- Fevipiprant (NVP-QAW039) features a 2-methyl group, a 4-(methylsulfonyl)benzyl substituent, and a trifluoromethyl group. These additions enhance DP2 receptor antagonism:
(b) Methylsulfonyl-Benzyl Derivatives
Key Research Findings
- Halogen Effects : Bromine substitution at C4 increases molecular weight by ~44 Da compared to chlorine, correlating with prolonged half-life in preclinical models .
- Sulfonyl Groups : Derivatives like fevipiprant show 90% oral bioavailability in rodent studies, attributed to sulfonyl-enhanced solubility and transporter affinity .
- Clinical Relevance: Fevipiprant’s trifluoromethyl group reduces metabolic clearance by CYP450 enzymes, a critical advantage over non-fluorinated analogs .
Biological Activity
2-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-YL)acetic acid can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 224.64 g/mol
- CAS Number : Not specifically listed in the available data but related compounds are referenced.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolopyridine derivatives, including those similar to 2-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-YL)acetic acid. These compounds often exhibit activity against various cancer cell lines by targeting specific pathways involved in tumor growth and survival.
- Mechanism of Action : The compound may inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. For instance, inhibition of CSF-1R and c-Kit has been noted in related compounds, suggesting a potential pathway for therapeutic action .
- Case Studies :
Antimicrobial Activity
Research indicates that pyrrolopyridine derivatives possess antimicrobial properties. The activity against various bacterial strains has been attributed to their ability to disrupt cellular processes or inhibit essential enzymes.
- Efficacy Against Bacteria : Compounds structurally similar to 2-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-YL)acetic acid have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is vital for its development as a therapeutic agent. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Metabolism | Hepatic |
| Half-life | Varies by species |
| Excretion | Renal |
Toxicity Profile
While the biological activities are promising, the toxicity profile must be carefully evaluated. Preliminary studies suggest that while some derivatives exhibit low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary to ensure safety for human use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Palladium-catalyzed cross-coupling : For constructing the pyrrolopyridine core, as seen in analogous heterocyclic systems .
- Ester hydrolysis : Conversion of ester intermediates (e.g., ethyl or methyl esters) to the acetic acid derivative using hydrochloric acid under reflux (93–96°C for 17 hours) .
- Cyclization and functionalization : Use of tert-butyl XPhos and caesium carbonate in tert-butyl alcohol to optimize coupling efficiency .
- Key Considerations : Monitor reaction progress via TLC or LCMS to ensure intermediate purity .
Q. Which spectroscopic and chromatographic methods are used to characterize this compound?
- Methodological Answer :
- 1H NMR : Identifies substituents on the pyrrolopyridine ring (e.g., chloro groups) and confirms acetic acid proton environments (δ ~2.5–3.5 ppm) .
- LCMS/HPLC : Validates molecular weight (e.g., ESIMS m/z) and purity (>95%) using reverse-phase columns and UV detection .
- Single-crystal X-ray diffraction : Resolves ambiguous structural features (e.g., bond angles, disorder) with R factors <0.055 for high confidence .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst selection : Palladium diacetate with tert-butyl XPhos enhances coupling efficiency in inert atmospheres (40–100°C) .
- Workup protocols : Combining filtrates from repeated reactions improves yield (e.g., 63.44 g scale) .
- Temperature control : Hydrolysis at 93–96°C minimizes side reactions, while lower temperatures (20–50°C) stabilize intermediates .
- Data-Driven Approach : Use computational tools (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error .
Q. How should researchers resolve contradictions between crystallographic data and spectroscopic results (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Cross-validation : Compare X-ray bond lengths (mean C–C = 0.004 Å ) with NMR-derived coupling constants to assess conformational flexibility.
- Dynamic effects : NMR may capture solution-state dynamics (e.g., proton exchange), while X-ray reflects static crystal packing .
- Advanced techniques : Use variable-temperature NMR or DFT calculations to reconcile discrepancies .
Q. What computational strategies can predict reaction pathways for novel derivatives of this compound?
- Methodological Answer :
- Reaction path search : Employ quantum chemical methods (e.g., density functional theory) to model intermediates and transition states .
- Machine learning : Train models on existing experimental data (e.g., yields, conditions from ) to prioritize synthetic routes.
- Feedback loops : Integrate experimental results into computational workflows to refine predictions iteratively .
Process and Engineering Considerations
Q. How can reactor design improve scalability for synthesizing this compound?
- Methodological Answer :
- Continuous flow systems : Mitigate exothermic risks during hydrolysis by maintaining precise temperature control .
- Membrane separation : Purify intermediates using solvent-resistant nanofiltration to replace traditional column chromatography .
- Process simulation : Use Aspen Plus or similar software to model mass transfer and optimize solvent recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
